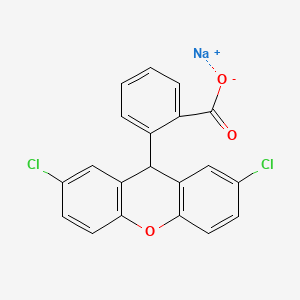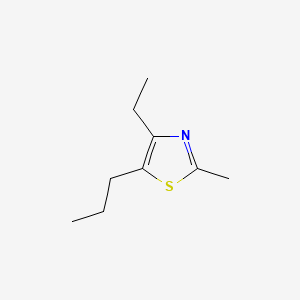
Tris(5-oxo-DL-prolinato-N1,O2)holmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(5-oxo-DL-prolinato-N1,O2)holmium is a coordination compound involving holmium, a rare earth element, and 5-oxo-DL-proline, an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(5-oxo-DL-prolinato-N1,O2)holmium typically involves the reaction of holmium salts with 5-oxo-DL-proline under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the coordination complex. The mixture is then heated to promote the reaction, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade holmium salts and 5-oxo-DL-proline. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(5-oxo-DL-prolinato-N1,O2)holmium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-proline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield holmium oxides, while reduction may produce holmium hydrides. Substitution reactions result in new coordination complexes with different ligands .
Applications De Recherche Scientifique
Tris(5-oxo-DL-prolinato-N1,O2)holmium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent in certain treatments.
Industry: Utilized in materials science for the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of Tris(5-oxo-DL-prolinato-N1,O2)holmium involves its ability to coordinate with various molecular targets. The compound can interact with proteins, enzymes, and other biomolecules, influencing their structure and function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(5-oxo-DL-prolinato-N1,O2)terbium: Similar in structure but involves terbium instead of holmium.
Tris(5-oxo-DL-prolinato-N1,O2)yttrium: Another similar compound with yttrium as the central metal ion
Uniqueness
Tris(5-oxo-DL-prolinato-N1,O2)holmium is unique due to the specific properties imparted by holmium. Holmium’s electronic configuration and coordination chemistry provide distinct advantages in certain applications, such as enhanced catalytic activity and specific interactions with biological molecules .
Propriétés
Numéro CAS |
85440-86-4 |
|---|---|
Formule moléculaire |
C15H21HoN3O9 |
Poids moléculaire |
552.27 g/mol |
Nom IUPAC |
holmium;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/3C5H7NO3.Ho/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9); |
Clé InChI |
ANICRWBPAAKCTL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)

